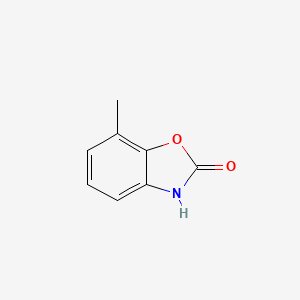

2(3H)-Benzoxazolone, 7-methyl-

Description

Historical Evolution and Significance of Benzoxazolone Chemistry in Academic Research

The study of benzoxazolone and its derivatives has a rich history, with initial discoveries of these compounds as naturally occurring phytoalexins in plants like maize and wheat, where they play a role in defense against pathogens. neu.edu.tr This inherent biological activity sparked interest within the medicinal and pharmaceutical chemistry communities. Over the years, research has expanded significantly, with scientists exploring the synthesis of a vast number of derivatives and evaluating their pharmacological potential. neu.edu.tr The versatility of the benzoxazolone structure, which allows for chemical modifications at various positions, has been a key driver of its enduring relevance in academic research. neu.edu.trwjarr.com

Conceptualization of 2(3H)-Benzoxazolone as a "Privileged Scaffold" in Chemical Biology and Medicinal Chemistry

The term "privileged scaffold" is used in medicinal chemistry to describe a molecular framework that is able to bind to multiple biological targets, often with high affinity. The 2(3H)-benzoxazolone ring system has earned this designation due to the frequent success in identifying potent ligands for a wide array of biological receptors when this scaffold is used as a template. ucl.ac.bebenthamdirect.comresearchgate.net

Several key features contribute to its privileged status:

Bioisosterism: The 2(3H)-benzoxazolone moiety can act as a bioisostere for phenol (B47542) or catechol groups. ucl.ac.bebenthamdirect.comresearchgate.net This means it can mimic the size, shape, and electronic properties of these common biological recognition elements, but with improved metabolic stability. Phenols and catechols are often susceptible to rapid metabolism in the body, which can limit their therapeutic effectiveness. ucl.ac.be

Structural Rigidity and Versatility: The rigid, planar structure of the benzoxazolone core provides a well-defined platform for the directional attachment of various functional groups. ucl.ac.be This allows chemists to systematically explore the chemical space around the scaffold to optimize interactions with a specific biological target.

The broad therapeutic applications of compounds derived from this scaffold are extensive, ranging from anti-inflammatory and analgesic agents to antipsychotic and neuroprotective compounds. ucl.ac.bebenthamdirect.com Ligands with high affinity have been developed for a variety of receptors, including dopaminergic, serotoninergic, and sigma receptors. ucl.ac.bebenthamdirect.comresearchgate.net

Rationale for Focused Academic Inquiry into 7-Methyl-2(3H)-Benzoxazolone and its Derivatives

While the broader benzoxazolone scaffold is of significant interest, specific substitutions on the benzene (B151609) ring can fine-tune the biological activity of the resulting compounds. The introduction of a methyl group at the 7-position of the benzoxazolone ring has emerged as a particularly fruitful area of investigation.

Research has indicated that the 7-methyl substitution can enhance the cytotoxic and apoptotic (programmed cell death) activity of benzoxazolone derivatives in cancer cells. This has made 7-methyl-2(3H)-benzoxazolone a key building block in the synthesis of potential anticancer agents. Studies have explored its effects on various cancer cell lines, including breast, lung, prostate, and colorectal cancer, with promising results observed in metastatic breast cancer models.

The primary mechanisms through which 7-methyl-2(3H)-benzoxazolone and its derivatives are thought to exert their effects include enzyme inhibition and the induction of apoptosis. By blocking the activity of specific enzymes, these compounds can interfere with critical cellular processes in cancer cells. Furthermore, they can trigger the molecular pathways that lead to controlled cell death.

The focused inquiry into 7-methyl-2(3H)-benzoxazolone is driven by the potential to develop more potent and selective therapeutic agents. By understanding the structure-activity relationships associated with this specific substitution, researchers aim to design and synthesize novel compounds with improved efficacy.

Detailed Research Findings

The versatility of the 2(3H)-benzoxazolone scaffold is evident in the wide range of biological activities exhibited by its derivatives. The position and nature of substituents on the core structure play a crucial role in determining the pharmacological profile.

| Compound Class | Biological Activity | Key Research Findings | References |

| General 2(3H)-Benzoxazolone Derivatives | Analgesic & Anti-inflammatory | Derivatives have shown significant analgesic and anti-inflammatory properties in preclinical models. | nih.gov |

| Antimicrobial | Some derivatives exhibit activity against various bacteria and fungi. | fabad.org.tr | |

| Anticonvulsant | Certain derivatives have demonstrated anticonvulsant effects in animal models of seizures. | researchgate.net | |

| Anticancer | Derivatives have shown cytotoxic effects against various cancer cell lines. | wjarr.comjmchemsci.comjmchemsci.com | |

| 7-Methyl-2(3H)-Benzoxazolone Derivatives | Anticancer | The 7-methyl substitution has been linked to enhanced cytotoxicity and induction of apoptosis in breast cancer cells. |

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-5-3-2-4-6-7(5)11-8(10)9-6/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLYBSLIQYPIKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471585 | |

| Record name | 7-methyl-3H-benzooxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-60-8 | |

| Record name | 7-methyl-3H-benzooxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 3h Benzoxazolone Systems

Established Synthetic Pathways to the 2(3H)-Benzoxazolone Nucleus

The construction of the fundamental 2(3H)-benzoxazolone ring system is a well-documented process in organic synthesis. These established methods provide a reliable foundation for accessing the core scaffold, which serves as a precursor for a multitude of derivatives.

A primary and widely utilized method for synthesizing the 2(3H)-benzoxazolone nucleus is the condensation reaction between an o-aminophenol and a carbonyl-containing reagent. sciforum.net The most common industrial and laboratory-scale synthesis involves the reaction of o-aminophenol with urea (B33335). fabad.org.trtubitak.gov.trspandidos-publications.com This process can be carried out under various conditions, including conventional heating and microwave irradiation. neu.edu.trtubitak.gov.tr

Under thermal conditions, o-aminophenol and urea are typically heated together, which initially forms an o-hydroxyphenylurea intermediate. neu.edu.tr Subsequent heating at a higher temperature (around 160°C) induces ring closure to yield 2(3H)-benzoxazolone. neu.edu.tr Microwave-assisted synthesis offers a more efficient alternative, significantly reducing reaction times from hours to minutes. neu.edu.trtubitak.gov.tr For instance, irradiating a mixture of o-aminophenol and urea at 140°C can produce the desired product in as little as 15 minutes. neu.edu.tr Other reagents that can be used for the cyclization of o-aminophenol include phosgene (B1210022) (COCl₂) and carbonyldiimidazole (CDI). neu.edu.trspandidos-publications.com However, the use of urea is often preferred due to its lower cost and toxicity compared to reagents like phosgene. sciforum.netspandidos-publications.com

| Reactants | Conditions | Reaction Time | Key Features | Reference |

|---|---|---|---|---|

| o-aminophenol, Urea | Heating at 160-165°C | ~3 hours | Conventional heating, forms o-hydroxyphenylurea intermediate. | neu.edu.trneu.edu.tr |

| o-aminophenol, Urea | Microwave Irradiation, 140°C | ~15 minutes | Rapid, efficient method. | neu.edu.trtubitak.gov.tr |

| o-aminophenol, Phosgene (COCl₂) | Benzene (B151609), Room Temperature | Not Specified | Uses a toxic reagent. | neu.edu.tr |

Advanced Strategies for Regioselective Functionalization

Introducing substituents onto the benzene portion of the benzoxazolone ring requires precise control over the reaction's regioselectivity. This is particularly true for the synthesis of specific isomers, such as 7-methyl-2(3H)-benzoxazolone.

The most direct method to synthesize 7-methyl-2(3H)-benzoxazolone involves starting with a pre-functionalized precursor. Specifically, the condensation reaction is performed using 2-amino-6-methylphenol (B101103) and urea. google.com In this approach, the position of the methyl group is already established on the starting aminophenol, which directs the formation of the 7-methyl substituted benzoxazolone product upon cyclization. This strategy circumvents the challenges associated with the direct methylation of the pre-formed benzoxazolone ring. google.com

An alternative, though more complex, pathway involves a lithium-halogen exchange on a bromo-substituted benzoxazolone, followed by reaction with an appropriate electrophile. For instance, a synthetic procedure has been applied to introduce functionalization at the C(7)-position of the benzoxazolone core, demonstrating the feasibility of building complexity at this position through multi-step sequences. acs.org

Achieving high regioisomeric purity when functionalizing the benzoxazolone aromatic ring is a significant synthetic challenge. nih.gov Direct electrophilic substitution on the unsubstituted 2(3H)-benzoxazolone ring, such as nitration or Friedel-Crafts acylation, overwhelmingly favors substitution at the 6-position due to the electronic properties of the heterocyclic system. neu.edu.trucl.ac.be This inherent reactivity makes direct functionalization at other positions, like C-7, difficult and often results in mixtures of isomers that are challenging to separate.

The difficulty arises from the similar reactivity of the C-H bonds on the benzene ring, making site-selective functionalization a complex task. nih.gov While methods for regioselective C-H functionalization exist, they often require the use of directing groups to control the position of the incoming substituent. nih.gov For aryl azoles in general, achieving ortho-selective metalation on the aryl ring is complicated by the competitive metalation of the more acidic N-H on the heterocycle itself. nih.gov Therefore, synthesizing a specific methylated derivative like 7-methyl-2(3H)-benzoxazolone with high purity generally necessitates a strategy where the methyl group is introduced at the outset, as seen with the use of 2-amino-6-methylphenol. google.com

Diverse Derivatization Strategies at Key Positions

The 2(3H)-benzoxazolone scaffold offers several positions for further chemical modification. The nitrogen atom at position 3 is a particularly common site for derivatization, allowing for the introduction of a wide variety of functional groups.

The nitrogen atom at the 3-position of the benzoxazolone ring possesses an enolizable amide character, making it a nucleophilic center for various substitution reactions. ucl.ac.be These reactions are typically performed under basic conditions to deprotonate the N-H group, enhancing its nucleophilicity.

Common N-substitution reactions include:

N-Alkylation: This involves reacting the benzoxazolone with alkyl halides (e.g., dimethyl sulfate, dibromoalkanes) in the presence of a base like potassium carbonate (K₂CO₃) to yield N-alkylated products. tubitak.gov.trnih.gov

N-Acylation: The reaction with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives. ucl.ac.beucl.ac.be

Mannich Reaction: Condensation with formaldehyde (B43269) and a secondary amine (such as piperazine (B1678402) or piperidine) provides access to N-aminomethyl derivatives, which are a significant class of compounds. neu.edu.trucl.ac.beneu.edu.tr

Michael Addition: Reaction with α,β-unsaturated compounds like acrylonitrile (B1666552) can introduce a cyanoethyl group at the nitrogen position. neu.edu.trucl.ac.be

These derivatization strategies at the N-3 position are crucial for modulating the physicochemical and biological properties of the benzoxazolone scaffold. neu.edu.tr

| Reaction Type | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Dimethyl sulfate | Base catalyst | 3-methyl-2(3H)-benzoxazolone | tubitak.gov.tr |

| Mannich Reaction | Formalin, 1-(4-fluorophenyl)piperazine, Methanol (B129727) | Reflux | 3-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzofuran-2(3H)-one | neu.edu.tr |

| Michael Addition | Acrylonitrile | Base catalyst | N-cyanoethyl derivative | neu.edu.trucl.ac.be |

| N-Acylation | Acetyl chloride | Base catalyst | 3-acetyl-2(3H)-benzoxazolone | ucl.ac.be |

N-Substitution Reactions at Position 3

Mechanistic Studies of Mannich Reaction Pathways

The Mannich reaction is a prominent condensation reaction for the functionalization of the N(3) position of the benzoxazolone ring. neu.edu.tr This reaction involves the aminoalkylation of the acidic N-H proton of the benzoxazolone core with formaldehyde and a primary or secondary amine. tucl.edu.np The transformation proceeds via the formation of a methylene (B1212753) bridge between the nitrogen of the benzoxazolone ring and the nitrogen of the amine. neu.edu.trjmchemsci.com

The general mechanism involves the initial formation of an electrophilic iminium ion from the reaction of formaldehyde and the secondary amine. The benzoxazolone, acting as a nucleophile after deprotonation of the N-H group, then attacks the iminium ion, leading to the N-substituted Mannich base. neu.edu.trtucl.edu.np Studies on various benzoxazolone derivatives show that this reaction is a reliable method for introducing complex amine-containing side chains. wjarr.comnih.gov For instance, the reaction of a 2(3H)-benzoxazolone derivative with formaldehyde and 4-methylpiperidine (B120128) under reflux in methanol results in the corresponding 3-(4-methylpiperidin-1-ylmethyl)benzoxazol-2(3H)-one. jmchemsci.com Spectroscopic analysis confirms the success of the reaction by the disappearance of the N-H proton signal and the appearance of a characteristic singlet peak for the newly formed N-CH2-N methylene bridge in ¹H-NMR spectra. jmchemsci.com

| Benzoxazolone Substrate | Amine | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2(3H)-Benzoxazolone derivatives | 1-(3-Methylphenyl)piperazine | Methanol | Reflux, 2 hours | 3-(piperazin-1-ylmethyl)benzoxazol-2(3H)-one | wjarr.com |

| 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-2(3H)-benzoxazolone | Various secondary amines (e.g., morpholine, pyrrolidine) | Ethanol | Reflux, 20 minutes | 3-(aminomethyl)-6-acryloyl-2(3H)-benzoxazolones | nih.gov |

| 2(3H)-Benzoxazolone derivatives | 4-Methylpiperidine | Methanol | Reflux, 2 hours | 3-(4-methylpiperidin-1-ylmethyl)benzoxazol-2(3H)-one | jmchemsci.com |

Alkylation and Acylation Methodologies at N(3)

The nitrogen atom at the N(3) position of the 7-methyl-2(3H)-benzoxazolone ring is readily functionalized through alkylation and acylation reactions due to the enolizable character of the amide moiety. neu.edu.trucl.ac.be

N-Alkylation: This transformation typically proceeds under base-catalyzed conditions. ucl.ac.beneu.edu.tr The base, such as potassium carbonate (K₂CO₃), deprotonates the N-H group, generating a nucleophilic anion that subsequently reacts with an alkylating agent. gsconlinepress.com For 7-methyl-2(3H)-benzoxazolone, N-methylation has been successfully achieved using reagents like methyl iodide or dimethyl sulfate. researchgate.net Other alkylating agents, such as ethyl bromoacetate, can be used to introduce different functional groups at the N(3) position. vulcanchem.com

N-Acylation: The introduction of an acyl group at the N(3) position is generally conducted under generalized acid-base catalysis. ucl.ac.beneu.edu.tr This reaction leads to the formation of N-acyl derivatives, which can serve as intermediates for further synthetic modifications, such as the Fries-like rearrangement to produce C-6 acyl derivatives. ucl.ac.be

| Reaction Type | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| N-Methylation | Methyl iodide or Dimethyl sulfate | Base-catalyzed | 3,7-Dimethyl-2(3H)-benzoxazolone | researchgate.net |

| N-Alkylation | Ethyl bromoacetate | Base-catalyzed | Ethyl 2-(7-methyl-2-oxo-benzoxazol-3(2H)-yl)acetate | vulcanchem.com |

| N-Alkylation | Benzyl (B1604629) chloride | K₂CO₃ | N-Benzyl derivative | gsconlinepress.com |

| N-Acylation | Acyl chlorides | Acid/Base catalysis | N-Acyl derivative | ucl.ac.beneu.edu.tr |

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety (e.g., at C-6)

The benzene portion of the 7-methyl-2(3H)-benzoxazolone scaffold is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents on the ring: the activating ortho,para-directing ether oxygen and methyl group, and the deactivating effect of the carbamate (B1207046) moiety. masterorganicchemistry.com For the benzoxazolone ring system, electrophilic attack predominantly occurs at the C-6 position, which is para to the strongly activating ring oxygen. neu.edu.trnih.gov

Common EAS reactions performed on the benzoxazolone core include:

Friedel-Crafts Acylation: This reaction is highly regioselective, consistently yielding the 6-acyl derivative. nih.gov A typical procedure involves reacting the benzoxazolone with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a solvent such as dimethylformamide (DMF). nih.gov

Nitration: The introduction of a nitro group also selectively occurs at the C-6 position. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. sciencemadness.orggrabmyessay.com The resulting 6-nitro derivative can be a precursor for other functional groups, such as an amino group, via reduction. tubitak.gov.tr

The presence of the methyl group at C-7 further activates the ring towards electrophilic attack, reinforcing the preference for substitution at the C-6 position.

Wittig Reaction and Related Olefination Strategies for Side Chain Introduction

The Wittig reaction provides a powerful and versatile method for introducing olefinic side chains onto the 7-methyl-2(3H)-benzoxazolone framework. wikipedia.org This strategy involves the reaction of a carbonyl group, typically an aldehyde or ketone, attached to the benzoxazolone ring with a phosphonium (B103445) ylide (Wittig reagent). mdpi.com

The synthetic sequence generally begins with the introduction of a carbonyl function onto the benzoxazolone core, for example, a 6-formyl or 6-acetyl group via Friedel-Crafts or Vilsmeier-Haack reactions. nih.govarkat-usa.org This carbonyl-substituted benzoxazolone is then subjected to the Wittig reaction. For instance, reacting a 6-formyl-3,7-dimethyl-2(3H)-benzoxazolone with a suitable benzyltriphenylphosphonium (B107652) bromide in the presence of a base would yield a styryl-substituted benzoxazolone. mdpi.comnih.gov This reaction is a key step in the synthesis of combretastatin (B1194345) analogues, where a cis- or trans-styryl fragment is appended to the heterocyclic scaffold. nih.gov The stereochemistry of the resulting alkene (E/Z) can often be controlled by the choice of ylide and reaction conditions. mdpi.com

| Carbonyl Substrate | Wittig Reagent (from Phosphonium Salt) | Product | Reference |

|---|---|---|---|

| 3-Methyl-2(3H)-benzothiazolone-7-carbaldehyde | (3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide | (Z)-3-Methyl-7-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone | mdpi.com |

| Substituted benzoxazolone carbaldehyde | Substituted benzyltriphenylphosphonium halide | Styrylbenzoxazolone | nih.gov |

| Aldehyde/Ketone | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene | wikipedia.org |

Ring Opening and Expansion Reactions of the Benzoxazolone System

The 2(3H)-benzoxazolone ring system exhibits distinct stability depending on the pH of the medium. While generally stable under acidic conditions, the heterocyclic ring is susceptible to cleavage in the presence of a base. ucl.ac.be

Ring Opening: In a basic medium, such as aqueous sodium hydroxide, 2(3H)-benzoxazolone derivatives undergo rapid hydrolytic ring opening. ucl.ac.be This reaction cleaves the ester linkage of the carbamate, yielding the corresponding 2-aminophenol (B121084) derivative. neu.edu.trucl.ac.beneu.edu.tr For 7-methyl-2(3H)-benzoxazolone, this base-catalyzed hydrolysis would produce 2-amino-3-methylphenol. These 2-aminophenol intermediates are valuable precursors for the synthesis of other heterocyclic systems or for accessing substitution patterns that are not achievable through direct electrophilic substitution on the intact benzoxazolone ring. ucl.ac.be

Ring Expansion: The 2-aminophenol intermediates obtained from the ring-opening reaction can be utilized in ring expansion strategies. ucl.ac.be For example, reaction of the 2-aminophenol with reagents like ethyl chloroacetate (B1199739) can lead to the formation of a six-membered benzoxazinone (B8607429) ring, effectively expanding the original five-membered ring. ucl.ac.be Further palladium-catalyzed ring expansion reactions have been reported for benzoxazinone systems, leading to larger eight-membered rings, demonstrating the synthetic utility of these expanded scaffolds. rsc.org An alternative approach to benzoxazolone synthesis involves a ring expansion/reduction of isatin (B1672199) derivatives. umn.edu

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H-NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 7-methyl-2(3H)-benzoxazolone, the spectrum is expected to show distinct signals for the methyl protons, the aromatic protons, and the amide proton. Based on analyses of closely related benzoxazolone structures, the anticipated chemical shifts would confirm the substitution pattern. nih.govjmchemsci.com The aromatic region, typically between 6.7 and 7.3 ppm, would display signals corresponding to the three adjacent protons on the benzene (B151609) ring (H-4, H-5, and H-6). jmchemsci.com The methyl group protons (CH₃) would appear as a singlet, and the amide proton (N-H) would likely be a broad singlet.

Table 1: Expected ¹H-NMR Spectral Data for 2(3H)-Benzoxazolone, 7-methyl-

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.3 | Singlet |

| Ar-H (H4, H5, H6) | ~6.8 - 7.3 | Multiplet |

¹³C-NMR spectroscopy maps the carbon skeleton of the molecule. The structure of 7-methyl-2(3H)-benzoxazolone contains eight unique carbon atoms, which should result in eight distinct signals in the spectrum. The carbonyl carbon of the lactam ring is the most deshielded, with a characteristic chemical shift found in numerous benzoxazolone derivatives. nih.govjmchemsci.com The methyl carbon is the most shielded. The remaining six carbons of the fused ring system appear at intermediate chemical shifts.

Table 2: Expected ¹³C-NMR Spectral Data for 2(3H)-Benzoxazolone, 7-methyl-

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~19 - 22 |

| Aromatic/Heterocyclic Carbons | ~108 - 143 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 7-methyl-2(3H)-benzoxazolone is characterized by several key absorption bands. A strong, prominent band corresponding to the stretching vibration of the lactam carbonyl (C=O) group is typically observed in the range of 1750-1777 cm⁻¹ in benzoxazolone compounds. wjarr.comjrespharm.com Other significant bands include N-H stretching, aromatic and aliphatic C-H stretching, and C-O-C stretching, which confirm the core structure. jmchemsci.comtandfonline.com

Table 3: Key FT-IR Absorption Bands for 2(3H)-Benzoxazolone, 7-methyl-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

| Lactam C=O Stretch | ~1750 - 1775 | Strong |

| Aromatic C=C Stretch | ~1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For 2(3H)-Benzoxazolone, 7-methyl-, with a molecular formula of C₈H₇NO₂, the exact molecular weight is 149.15 g/mol . sigmaaldrich.com The mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value of 149. Analysis of fragment ions, though not detailed in available literature, would further support the proposed structure by showing losses of stable neutral molecules like carbon monoxide (CO).

Elemental Analysis for Empirical Formula Validation

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This technique is crucial for validating the molecular formula derived from mass spectrometry. The experimentally determined percentages must align closely with the theoretically calculated values, typically within a margin of ±0.4%. tandfonline.comfabad.org.tr

Table 4: Theoretical Elemental Composition of 2(3H)-Benzoxazolone, 7-methyl- (C₈H₇NO₂)

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 64.42 |

| Hydrogen | H | 4.73 |

| Nitrogen | N | 9.39 |

Mechanistic Insights into Biological Activities of 2 3h Benzoxazolone Derivatives Excluding Clinical Data

Enzymatic Inhibition and Modulation Studies

Derivatives of 2(3H)-benzoxazolone have been shown to interact with and inhibit several key enzymes involved in various physiological and pathological processes.

Cyclooxygenase (COX) Inhibition Mechanisms

Benzoxazolone derivatives are known to exhibit anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of inflammatory mediators called prostaglandins. chronobiologyinmedicine.org The mechanism involves the binding of these derivatives to the COX active site, thereby preventing the binding of the natural substrate, arachidonic acid. osti.gov

The activation of COX enzymes requires a hydroperoxide to oxidize the heme prosthetic group at the peroxidase active site. nih.govacs.org This oxidized heme then abstracts an electron from a tyrosine residue (Tyr-385) in the COX active site, initiating the cyclooxygenase reaction. nih.govacs.org Benzoxazolone derivatives interfere with this process. Some COX-2 selective inhibitors, known as coxibs, exhibit a time-dependent binding mechanism by utilizing a side pocket in the enzyme's binding site. nih.gov This often involves an induced-fit rotation of the Leu531 side-chain in the main binding pocket. nih.gov

Notably, 5-nitro-7-methyl derivatives of 2(3H)-benzoxazolone have demonstrated a 2.5-fold higher inhibition of COX-2 compared to their unsubstituted counterparts.

Cholinesterase (ChE) Inhibition and Selectivity Profiles

Derivatives of 2(3H)-benzoxazolone have been investigated as inhibitors of cholinesterases (ChE), including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes is a key strategy in the management of neurodegenerative diseases like Alzheimer's disease. nih.govdergipark.org.tr

Studies on 5-chloro-2(3H)-benzoxazolone derivatives revealed that they exhibit selective inhibition of AChE. For instance, a series of N-substituted-5-chloro-2(3H)-benzoxazolone derivatives showed higher AChE inhibitory activity than the reference drug rivastigmine (B141) and were selective for AChE over BuChE. nih.gov Compound 7 from this series was the most potent AChE inhibitor with an IC50 value of 7.53 ± 0.17 μM, while compound 11 was the most active against BuChE with an IC50 of 17.50 ± 0.29 μM. nih.gov Molecular docking studies indicated that compound 7 interacts with the catalytic active site (CAS) of AChE. nih.gov

The presence of a basic side chain and a free amino group is often crucial for the enzyme-inhibitor interaction. dergipark.org.tr The benzoxazolone ring itself is considered a "privileged skeleton" for designing ChE inhibitors. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected 5-chloro-2(3H)-benzoxazolone Derivatives

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| 7 | 7.53 ± 0.17 | - |

| 11 | - | 17.50 ± 0.29 |

Data sourced from a study on N-substituted-5-chloro-2(3H)-benzoxazolone derivatives. nih.gov

Carbonic Anhydrase (CA) Inhibition Potentials and Isozyme Selectivity

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. nih.govtubitak.gov.tr Benzoxazolone derivatives have been explored as CA inhibitors.

A study on 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones demonstrated their inhibitory effects on human CA isoenzymes I and II (hCA I and hCA II). tandfonline.comnih.gov The IC50 values for these compounds against hCA I were in the range of 29.74–69.57 µM, and for hCA II, they were between 18.14–48.46 µM. tandfonline.comnih.gov The inhibition constants (Ki) for hCA I ranged from 28.37 ± 6.63 to 70.58 ± 6.67 µM, and for hCA II, they were between 10.85 ± 2.14 and 37.96 ± 2.36 µM. tandfonline.com

Another series of 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones showed potent inhibition of hCA I and hCA II, with Ki values ranging from 12.3 to 154.0 nM for hCA I and 8.6 to 41.0 nM for hCA II. tubitak.gov.tr Interestingly, all synthesized compounds in this series exhibited stronger inhibitory effects on hCA II than the reference drug acetazolamide. tubitak.gov.tr Some derivatives of 3H-1,2-benzoxathiepine 2,2-dioxides have shown selective inhibition of the tumor-associated isoforms hCA IX and XII in the nanomolar range, while not significantly inhibiting the cytosolic isoforms hCA I and II. nih.govresearchgate.net

Table 2: Carbonic Anhydrase Inhibitory Activity of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones

| Isozyme | IC50 Range (µM) | Ki Range (µM) |

|---|---|---|

| hCA I | 29.74–69.57 | 28.37–70.58 |

| hCA II | 18.14–48.46 | 10.85–37.96 |

Data represents the range of inhibitory concentrations and constants for a series of synthesized compounds. tandfonline.comnih.gov

Caspase Enzyme Interaction and Apoptotic Pathway Modulation

Benzoxazolone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through the modulation of caspase enzymes. neu.edu.tr Caspases are a family of cysteine proteases that play essential roles in apoptosis. wjarr.com

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. neu.edu.tr Both pathways converge on the activation of effector caspases, such as caspase-3, which then execute the final stages of apoptosis. oncotarget.com

Studies on Mannich bases of 2(3H)-benzoxazolone have demonstrated their ability to induce apoptosis in breast cancer cell lines. nih.gov For example, certain derivatives were found to significantly increase the immunoreactivities of Fas Ligand (FasL), an important component of the extrinsic pathway, and caspase-3 in MCF-7 cells. nih.gov Other derivatives led to a significant increase in caspase-3 and cytochrome-c immunoreactivities, the latter being a key event in the intrinsic pathway. nih.gov Molecular docking studies have suggested that 3-substituted-2(3H)-benzoxazolone derivatives can interact with the active site of caspase-3, with the amino acid residue ARG207 being a key point of interaction. wjarr.com Specifically, Mannich bases with a piperazine (B1678402) moiety at the N-position, such as 7-methyl-Mannich bases, have shown enhanced apoptotic activity, which is thought to be due to better interaction with cellular targets.

Receptor Ligand Interactions and Functional Modulation

In addition to enzymatic inhibition, 2(3H)-benzoxazolone derivatives can also exert their biological effects by interacting with specific receptors.

Dopaminergic Receptor (D2, D4) Agonism and Antagonism

The dopamine (B1211576) D4 receptor (D4R) is a promising therapeutic target for various neurological and psychiatric disorders. mdpi.com Benzoxazolone derivatives have been investigated for their ability to act as ligands for dopamine receptors, particularly the D2 and D4 subtypes.

Research has shown that certain benzoxazolone derivatives can act as antagonists at the D4 receptor. acs.org For instance, compound 6 demonstrated high affinity for D4R (pKi = 8.54) and significant selectivity over D2 and D3 receptors. acs.org Functionally, this compound displayed a biased profile, acting as a partial agonist for D4R-Gi protein activation but as an antagonist for β-arrestin recruitment. acs.org

The mechanism of action at these G protein-coupled receptors (GPCRs) is complex. For antagonists, a strong salt bridge with the D3.32 residue is often crucial for inhibiting receptor activity. mdpi.com In contrast, agonists may initiate a conformational change leading to receptor activation through interaction with the C3.36 residue. mdpi.com Some quinolinone derivatives, which are structurally related to aripiprazole, have been shown to act as agonists at presynaptic dopamine autoreceptors while functioning as antagonists at postsynaptic D2 receptors. nih.gov

Table 3: Dopamine Receptor Binding Affinity of a Selected Benzoxazolone Derivative

| Receptor | pKi | Selectivity Ratio (D2/D4) | Selectivity Ratio (D3/D4) |

|---|---|---|---|

| D4R | 8.54 | 380 | 457 |

Data for compound 6, a potent and selective D4 receptor antagonist. acs.org

Serotoninergic Receptor (5-HT1A, 5-HT2A) Binding Profiles

Derivatives of 2(3H)-benzoxazolone have been shown to possess significant affinity for both 5-HT1A and 5-HT2A serotoninergic receptors. ucl.ac.beresearchgate.net The structural features of these compounds allow them to act as ligands for these receptors, which are crucial in various neurological processes. While specific binding data for the 7-methyl derivative is not extensively detailed in the provided results, the general class of benzoxazolones is noted for its high affinity. ucl.ac.beresearchgate.net The modulation of these receptors is a key aspect of the pharmacological profile of this compound class. Alterations in the density and expression of 5-HT1A and 5-HT2A receptors have been implicated in conditions like schizophrenia, highlighting the therapeutic potential of ligands that can selectively target these receptors. nih.gov

Sigma Receptor (Sigma-1, Sigma-2) Ligand Binding Studies

The 2(3H)-benzoxazolone core structure is a key pharmacophore for sigma receptor ligands. ucl.ac.beresearchgate.net Research has demonstrated that derivatives of this compound can exhibit high affinity for both sigma-1 and sigma-2 receptors. ucl.ac.beresearchgate.net The benzoxazolone moiety itself tends to confer a preference for the sigma-1 subtype. researchgate.net However, modifications to other parts of the molecule, such as the linker length and substituents on appended rings, can significantly influence affinity and selectivity for either sigma-1 or sigma-2 receptors. google.com For instance, a four-methylene spacer between a piperazine ring and the benzoxazolone heterocycle has been suggested to favor sigma-2 affinity. google.com Conversely, other substitutions can enhance sigma-1 selectivity. researchgate.net The interaction with sigma receptors is significant as these proteins are implicated in a range of cellular functions and are considered targets for various therapeutic areas, including cancer and neurological disorders. acs.org

PPAR-gamma Antagonism

The 2(3H)-benzoxazolone structure has been identified as a template for developing peroxisome proliferator-activated receptor-gamma (PPAR-γ) antagonists. ucl.ac.beresearchgate.net PPAR-γ is a nuclear receptor that plays a critical role in adipogenesis and insulin (B600854) sensitivity. mdpi.com Antagonists of PPAR-γ can block the receptor's activation by agonists, thereby inhibiting processes like adipocyte differentiation. mdpi.comnih.gov While specific studies on the 7-methyl derivative's PPAR-γ antagonism are not detailed, the broader class of benzoxazolones is recognized for this activity. ucl.ac.beresearchgate.net The development of potent and selective PPAR-γ antagonists is an active area of research for their potential in metabolic disorders. nih.govabcam.com

Investigation of Cellular and Molecular Pathways (excluding human clinical outcomes)

Apoptosis Induction in Cell Lines and Associated Molecular Markers

Certain derivatives of the broader benzoxazolone class have demonstrated the ability to induce apoptosis in various cancer cell lines. mdpi.com For instance, some hybrids have been shown to cause cell cycle arrest at the G2/M phase, leading to programmed cell death. mdpi.com The molecular mechanisms underlying this apoptosis induction can involve the modulation of key regulatory proteins. Studies on related compounds have shown interactions with apoptotic markers such as p53, Bcl-2, and caspase-3. researchgate.net Furthermore, research on other heterocyclic hybrids has indicated that they can trigger apoptosis by altering the expression of pro-apoptotic genes like BAX, Casp-3, p21, and p53. mdpi.com

Mechanisms of Antimicrobial Action Against Bacterial and Fungal Strains

The 2(3H)-benzoxazolone scaffold is a versatile platform for the development of antimicrobial agents. fabad.org.tr Derivatives of this compound have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. fabad.org.trnih.govmdpi.com While the precise mechanisms of action can vary depending on the specific derivative, some studies suggest that these compounds may interfere with microbial cell integrity. For example, some antimicrobial compounds have been shown to cause protein leakage from bacterial cells, indicating damage to the cell membrane. nih.gov The antimicrobial potential of this class of compounds makes them promising candidates for the development of new drugs to combat infectious diseases. fabad.org.tr

Elucidation of Antitumorigenic Mechanisms in in vitro Models

The antitumorigenic properties of 2(3H)-benzoxazolone derivatives have been extensively investigated in various in vitro models, revealing their ability to modulate multiple cellular pathways crucial for cancer cell survival and proliferation. Research has demonstrated that these compounds exert their effects through mechanisms such as inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting key signaling pathways and enzymes. mdpi.comjmchemsci.comsid.irxiahepublishing.com

Induction of Apoptosis

A primary mechanism by which 2(3H)-benzoxazolone derivatives exhibit anticancer activity is through the induction of apoptosis. Studies on different cancer cell lines have consistently shown that these compounds can trigger this programmed cell death cascade.

In human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells, a benzoxazole (B165842) derivative known as K313 was found to induce apoptosis in a dose-dependent manner. mdpi.com Treatment with K313 led to the activation of key apoptotic proteins, caspase-3 and poly (ADP-ribose) polymerase (PARP), resulting in their cleavage into active fragments. mdpi.com Further investigation revealed a significant decrease in the mitochondrial membrane potential and activation of caspase-9, indicating the involvement of the intrinsic apoptotic pathway. mdpi.com

Similarly, studies on breast cancer cell lines have highlighted the pro-apoptotic potential of these derivatives. In metastatic MDA-MB-231 breast cancer cells, newly synthesized 2(3H)-benzoxazolone derivatives containing piperidine (B6355638) substituents were shown to effectively reduce cell viability and induce apoptosis. jmchemsci.comjmchemsci.com The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay confirmed that these compounds caused DNA fragmentation, a hallmark of apoptosis. jmchemsci.comjmchemsci.com

Further research on the MCF-7 breast cancer cell line using N-substituted benzoxazolone derivatives also demonstrated significant pro-apoptotic activity. nih.govresearchgate.net Treatment with a 5-chloro-substituted derivative led to a notable increase in the immunoreactivity of caspase-3 and cytochrome-c. nih.govresearchgate.net Another derivative in the same study increased the expression of Fas Ligand (FasL) and caspase-3, suggesting the activation of both intrinsic and extrinsic apoptotic pathways. nih.govresearchgate.net The ability of these compounds to induce apoptosis is considered a crucial aspect of their potential as anticancer agents. wjarr.com

Cell Cycle Arrest

Beyond inducing apoptosis, 2(3H)-benzoxazolone derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, forcing them into a state of arrest. This disruption prevents the cells from dividing and proliferating.

In other studies, different derivatives have been found to cause arrest at the G2/M phase. nih.govmdpi.com For example, a styrylbenzoxazolone, (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzoxazolone (16Z), which was designed as a combretastatin (B1194345) A-4 analogue, induced cell cycle arrest in the G2/M phase in multiple cell lines. nih.govresearchgate.net This effect is often linked to the disruption of microtubule dynamics, which are essential for mitotic spindle formation and chromosome segregation during cell division. mdpi.com The arrest in the G2/M phase can lead to an abnormal exit from mitosis, resulting in multinucleated cells and eventual cell death. nih.gov

Inhibition of Key Signaling Pathways and Enzymes

The antitumorigenic effects of these compounds are also linked to their ability to inhibit specific enzymes and signaling pathways that are often dysregulated in cancer.

One critical pathway targeted by these derivatives is the PI3K/mTOR pathway, which is central to cell growth, survival, and proliferation. The derivative K313 was shown to suppress the mTOR/p70S6K pathway, as evidenced by the downregulation of the phosphorylated p70S6K protein. mdpi.com Chalcone derivatives of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone have been identified as inhibitors of phosphatidylinositol-4,5-bisphosphate 3-kinase α (PI3Kα), a key component of this pathway. dntb.gov.ua Molecular docking studies suggest these compounds bind to the kinase domain of PI3Kα, and biological assays confirmed their inhibitory activity in HCT116 colon cancer cells. dntb.gov.ua

Furthermore, some benzoxazolone derivatives act as potent tubulin polymerization inhibitors. nih.gov By binding to tubulin, they disrupt the formation of microtubules, which is a validated anticancer strategy. The styrylbenzoxazolone 16Z was identified as a promising tubulin binding agent, mirroring the mechanism of combretastatin A-4. nih.gov

The tables below summarize the cytotoxic activities and mechanistic findings for various 2(3H)-benzoxazolone derivatives in different cancer cell lines.

Research Findings on 2(3H)-Benzoxazolone Derivatives

Table 1: Cytotoxic Activity of 2(3H)-Benzoxazolone Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Assay | Key Findings (IC₅₀ / Effect) | Reference(s) |

|---|---|---|---|---|

| (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzoxazolone (16Z) | HT-29 (Colon) | MTT | 0.25 µM | nih.gov |

| HepG2 (Liver) | MTT | 0.19 µM | nih.gov | |

| K562 (Leukemia) | MTT | 0.73 µM | nih.gov | |

| Chalcone Derivatives | HSC-2 (Oral) | Not Specified | CC₅₀ range: 4.0–30.2 µM | nih.gov |

| 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-3H-benzoxazol-2-one (4) | HSC-2 (Oral) | Not Specified | Highest cytotoxicity in its series | nih.gov |

| Benzoxazole Derivative K313 | Nalm-6 (Leukemia) | Annexin V/PI | 65.8% apoptosis at 16 µM | mdpi.com |

| Daudi (Lymphoma) | Annexin V/PI | 33.7% apoptosis at 16 µM | mdpi.com | |

| 5-Chloro-2(3H)-benzoxazolone with piperidine substituent | MDA-MB-231 (Breast) | MTT | Max activity at 50 µM (72h) | jmchemsci.comsid.ir |

| N-substituted benzoxazolone (Compound 2 with 5-Cl) | MCF-7 (Breast) | MTT | Effective at 50 µM (48h) | nih.goveurekaselect.com |

| Mannich base of 7-Methyl-2(3H)-benzoxazolone | MCF-7 (Breast) | MTT | IC₅₀ < 10 μM | |

Table 2: Mechanistic Insights into the Action of 2(3H)-Benzoxazolone Derivatives

| Derivative Class / Compound | Cancer Cell Line(s) | Mechanism of Action | Key Molecular Targets / Effects | Reference(s) |

|---|---|---|---|---|

| Benzoxazole Derivative K313 | Nalm-6, Daudi | Apoptosis, Cell Cycle Arrest | Activation of caspase-3, -9, PARP; G0/G1 arrest; Inhibition of p-p70S6K | mdpi.com |

| Piperidine-substituted derivatives | MDA-MB-231 | Apoptosis | DNA fragmentation (TUNEL assay) | jmchemsci.comjmchemsci.com |

| N-substituted piperazine derivatives | MCF-7 | Apoptosis | Increased FasL, caspase-3, cytochrome-c | nih.govresearchgate.net |

| Styrylbenzoxazolones (e.g., 16Z) | HT-29, HepG2, K562 | Cell Cycle Arrest, Microtubule Disruption | G2/M phase arrest; Tubulin polymerization inhibition | nih.gov |

| Chalcone derivatives | HCT116 | Enzyme Inhibition, Apoptosis | Inhibition of PI3Kα; Activation of caspase-3 | dntb.gov.ua |

Environmental Fate and Degradation Pathways in Academic Contexts

Photodegradation Mechanisms of 2(3H)-Benzoxazolone and its Analogs

The photodegradation of benzoxazolone and its analogs can occur through direct or indirect photolysis. Direct photodegradation involves the absorption of UV radiation by the molecule, leading to its excitation to singlet and triplet states. These excited states can then undergo various reactions, including homolysis (bond cleavage to form radicals), heterolysis (bond cleavage to form ions), or photoionization. uc.pt For instance, computational studies on benoxaprofen, a compound containing a benzoxazole (B165842) core, show it absorbs UV radiation between 300 and 340 nm and undergoes photoinduced decarboxylation from the triplet state. nih.govnih.gov

Indirect photodegradation involves photosensitizers, which are substances that absorb light and transfer the energy to the target compound or to molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. uc.ptscispace.com These highly reactive species can then attack and degrade the benzoxazolone structure. The specific mechanism for 2(3H)-Benzoxazolone, 7-methyl- is not extensively detailed in the available literature, but the degradation pathways are expected to be similar to those of other benzoxazolone derivatives and related pesticides. uc.pt

Table 1: Summary of Potential Photodegradation Mechanisms for Benzoxazolone Analogs

| Degradation Type | Mechanism | Description | Key Intermediates |

|---|---|---|---|

| Direct Photolysis | Homolytic Cleavage | The C-X bond breaks, forming two radical species upon UV absorption. | Carbon-centered radicals, chlorine radicals (if applicable) |

| Photo-Fries Rearrangement | A photochemical reaction of an ester or carbamate (B1207046) that rearranges to a keto-product. | Cyclohexadienone intermediate | |

| Photoinduced Decarboxylation | Loss of a carboxyl group, often from an excited triplet state. nih.govnih.gov | Decarboxylated radical species | |

| Indirect Photolysis | Photosensitization | Energy transfer from a photosensitizer to the target molecule. | Excited state of the benzoxazolone |

Identification and Characterization of Environmental Transformation Products

When benzoxazolones are released into the environment, they undergo transformation into various products. Studies on 2-benzoxazolinone (B145934) (BOA), a close analog, have identified several key metabolites in soil. researchgate.net The formation of these products is often mediated by soil microorganisms.

In degradation experiments with high concentrations of BOA in soil, two major transformation products were identified: 2-amino-(3H)-phenoxazin-3-one (APO) and 2-acetylamino-(3H)-phenoxazin-3-one (AAPO). researchgate.net The formation of these phenoxazinone structures from BOA is a significant pathway. Further research into the biotransformation of BOA and 2-hydroxy-1,4-benzoxazin-3-one (HBOA) by endophytic fungi demonstrated that the metabolic pathway can lead to o-aminophenol as a key intermediate. nih.gov

Table 2: Identified Environmental Transformation Products of 2-Benzoxazolinone (BOA)

| Parent Compound | Transformation Product | Abbreviation | Method of Identification | Reference |

|---|---|---|---|---|

| 2-Benzoxazolinone | 2-amino-(3H)-phenoxazin-3-one | APO | Synthesis and comparison | researchgate.net |

| 2-Benzoxazolinone | 2-acetylamino-(3H)-phenoxazin-3-one | AAPO | Synthesis and comparison | researchgate.net |

| 2-Benzoxazolinone | o-aminophenol | - | HPLC-MS | nih.gov |

Research on Microbial Metabolism and Biotransformation Pathways

The biotransformation of benzoxazolones is a critical aspect of their environmental fate and is primarily driven by soil fungi and bacteria. researchgate.net These microorganisms possess enzymes that can metabolize these compounds through various reactions, including oxidation, reduction, hydrolysis, and conjugation. nih.govnih.gov

Research has shown that endophytic fungi can detoxify BOA and HBOA through pathways involving acylation, oxidation, reduction, hydrolysis, and nitration. nih.gov For example, Fusarium sambucinum was found to transform BOA and HBOA into N-(2-hydroxyphenyl)malonamic acid. nih.gov Other soil microbes, including actinomycetes and bacteria from the phyla Proteobacteria and Actinobacteria, are also implicated in the transformation of benzoxazolones into aminophenoxazinones. researchgate.net In vitro studies using rat liver microsomes on a related compound, methyl 2-(2(3H)-benzoxazolone-3-yl)acetate, showed metabolism into its hydrolytic metabolite, 2-(2(3H)-benzoxazolone-3-yl)acetic acid, and a dealkylation metabolite, 2(3H)-benzoxazolone. nih.gov

Table 3: Microbial Biotransformation Pathways for Benzoxazolones

| Organism/System | Parent Compound(s) | Key Transformation Pathway(s) | Resulting Product(s) | Reference |

|---|---|---|---|---|

| Endophytic Fungi (Fusarium sambucinum, Plectosporium tabacinum, etc.) | BOA, HBOA | Acylation, Oxidation, Reduction, Hydrolysis, Nitration | N-(2-hydroxyphenyl)malonamic acid, o-aminophenol, various nitrated acetamides | nih.gov |

| Soil Microbes (Fungi and Bacteria) | BOA, MBOA | Hydrolysis, Dimerization/Oxidation | 2-amino-3H-phenoxazin-3-one (APO), 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO) | researchgate.net |

Q & A

Q. Methodological Answer :

- Electrochemical Analysis : Differential pulse polarography in Britton-Robinson buffer (pH 3.00) detects carbonyl reduction, with linear ranges from 0.2–65 mg·L⁻¹ depending on substituents .

- Spectroscopic Methods : NMR and IR verify ring closure and substituent positions.

- Chromatography : HPLC or LC-MS quantifies purity and metabolic stability.

Advanced: How do structural modifications at the 5- and 7-positions of benzoxazolone influence anti-inflammatory activity?

Methodological Answer :

Substitutions at the 5-position (e.g., nitro or fluoro groups) enhance COX-2 selectivity by increasing electron-withdrawing effects, while 7-methyl groups improve metabolic stability. For example, 5-nitro-7-methyl derivatives show 2.5-fold higher COX-2 inhibition (IC₅₀ = 0.8 µM) compared to unsubstituted analogs . SAR studies should combine molecular docking (e.g., AutoDock Vina) with in vitro assays (e.g., prostaglandin E₂ ELISA) to validate selectivity.

Advanced: What computational strategies predict the interaction of 7-methyl-2(3H)-benzoxazolone with cryptochrome (CRY) proteins?

Methodological Answer :

Molecular docking (e.g., Schrödinger Suite) and molecular dynamics (MD) simulations (AMBER or GROMACS) model binding to CRY1/CRY2. Pharmacophore mapping reveals the benzoxazolone ring mimics 5-methoxyindole in melatonin, achieving binding affinities (ΔG) of −8.2 kcal·mol⁻¹. MM/PBSA calculations validate stability, with RMSD <2.0 Å over 100-ns simulations .

Advanced: How can researchers resolve contradictions regarding benzoxazolone’s direct vs. indirect effects on circadian rhythm proteins?

Methodological Answer :

While proposes direct CRY1/CRY2 binding via docking, attributes circadian effects to anti-inflammatory modulation. To resolve this:

Conduct competitive binding assays (e.g., SPR) with recombinant CRY proteins.

Use CRISPR-edited cell lines (e.g., PER2::Luc fibroblasts) to isolate inflammation-independent circadian effects .

Advanced: What experimental parameters optimize electrochemical determination of benzoxazolone derivatives?

Q. Methodological Answer :

Advanced: How does the dual functionality (analgesic and circadian regulation) of benzoxazolone derivatives inform translational research?

Methodological Answer :

Co-targeting COX-2 and CRY proteins may synergize pain relief and sleep regulation. In silico studies suggest 7-methyl-5-fluoro derivatives bind CRY1 (ΔG = −9.1 kcal·mol⁻¹) and COX-2 (IC₅₀ = 1.2 µM). In vivo models (e.g., murine CFA-induced inflammation) should measure pain thresholds (von Frey test) and circadian periodicity (wheel-running assays) .

Advanced: What limitations exist in computational models predicting benzoxazolone-protein interactions?

Q. Methodological Answer :

- Solvent Effects : Implicit solvent models (e.g., PBSA) underestimate hydrophobic interactions.

- Conformational Sampling : MD simulations <200 ns may miss rare binding states.

- Entropy Calculations : Rigid-body docking ignores side-chain flexibility, overestimating affinities by 15–20% .

Advanced: How can in vitro assays validate benzoxazolone’s chronotherapeutic potential?

Q. Methodological Answer :

Circadian Gene Expression : qPCR of PER2/BMAL1 in U2OS cells treated with 10 µM 7-methyl derivative.

CRY Stabilization Assays : Western blotting after cycloheximide chase to measure protein half-life.

Cross-validation : Compare with melatonin’s phase-shifting effects in SCN explants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.